Phenyl 2,4-dichloro-5-(4-morpholinylsulfonyl)benzoate is a small molecule identified through high-throughput screening for its inhibitory activity against autotaxin (ATX). [] It is classified as an enzyme inhibitor, specifically targeting ATX, also known as lysophospholipase D. [] This compound is primarily utilized in scientific research to investigate the roles of ATX in various biological processes and explore its potential as a therapeutic target for diseases such as cancer, neuropathic pain, and fibrotic diseases. []
Phenyl 2,4-dichloro-5-(4-morpholinylsulfonyl)benzoate acts as a competitive inhibitor of ATX. [] Computational docking and mutagenesis studies suggest it binds to the hydrophobic pocket of ATX, hindering access to the enzyme's active site. [] This prevents ATX from hydrolyzing its substrate, lysophosphatidylcholine, and producing the bioactive lipid lysophosphatidic acid (LPA). [] By inhibiting LPA production, this compound disrupts downstream signaling pathways involved in various physiological and pathological processes. []
Phenyl 2,4-dichloro-5-(4-morpholinylsulfonyl)benzoate exhibits promising anti-cancer activity in preclinical models. []
Importantly, this compound demonstrated selectivity for ATX and did not show agonist or antagonist activity on LPA receptors or inhibitory activity against related enzymes like NPP6 and NPP7. []
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2